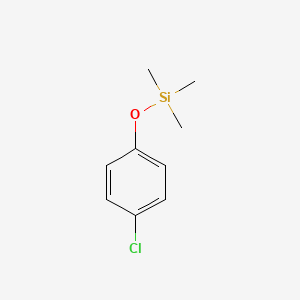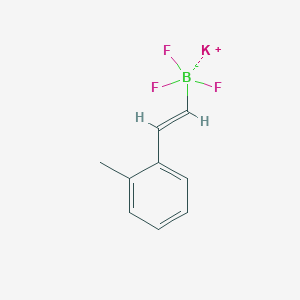![molecular formula C7H11ClF3N B15299717 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)-2-azabicyclo[311]heptane hydrochloride is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The process includes the incorporation of the core structure into the antihistamine drug Rupatidine, which significantly improves its physicochemical properties .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthesis techniques that can be adapted for large-scale production. The reduction of spirocyclic oxetanyl nitriles remains a key step in the industrial synthesis process.
化学反応の分析
Types of Reactions: 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Reduction: The reduction process involves the gain of electrons or hydrogen atoms, leading to a decrease in oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using common reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl groups are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new materials with specific characteristics.
作用機序
The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
3-Azabicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but lacks the trifluoromethyl group.
Bicyclo[3.1.1]heptane Derivatives: These compounds have similar core structures but may contain different substituents, leading to variations in their properties and applications.
Uniqueness: 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This makes it particularly valuable in applications where specific interactions or properties are required.
特性
分子式 |
C7H11ClF3N |
|---|---|
分子量 |
201.62 g/mol |
IUPAC名 |
1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-3-5(4-6)1-2-11-6;/h5,11H,1-4H2;1H |
InChIキー |
ZWWBJYHVRDGCOO-UHFFFAOYSA-N |
正規SMILES |
C1CNC2(CC1C2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
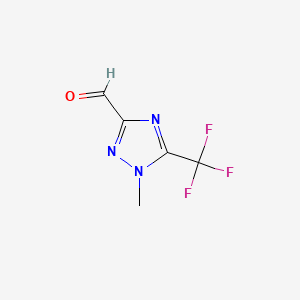
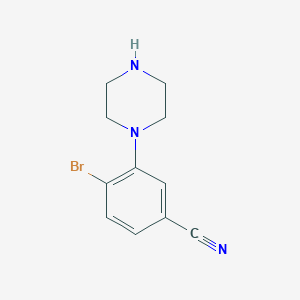
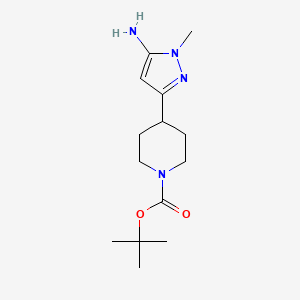


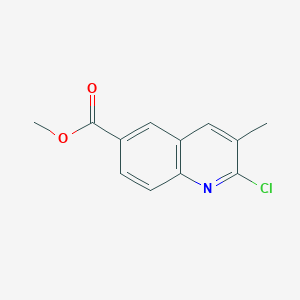
![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
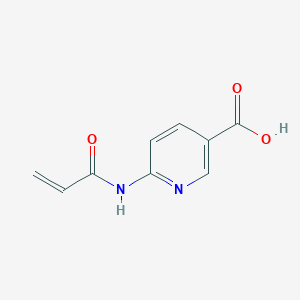
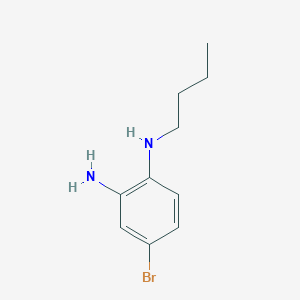
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
